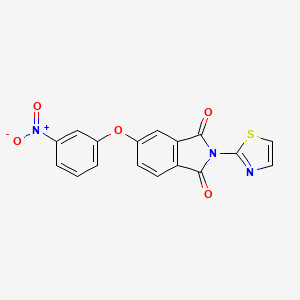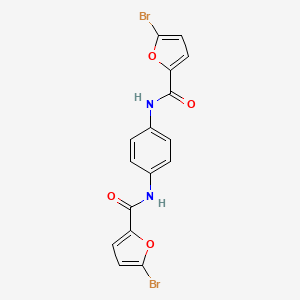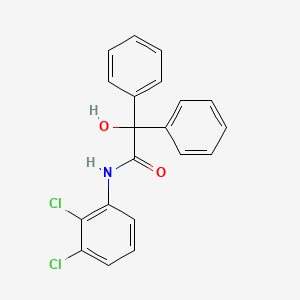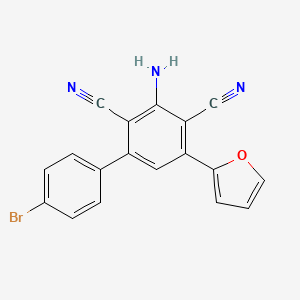![molecular formula C19H21ClN2O3S B3571043 N-(4-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3571043.png)
N-(4-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
Overview
Description
N-(4-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, commonly known as CPI-1189, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
CPI-1189 exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. CPI-1189 also acts as a modulator of sigma-1 receptors, which are involved in several physiological processes, including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and activation of apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CPI-1189 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CPI-1189 in lab experiments is its high potency and specificity, which allows for precise modulation of target enzymes and receptors. Additionally, CPI-1189 has good pharmacokinetic properties, including good oral bioavailability and long half-life. However, one of the limitations of using CPI-1189 in lab experiments is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of CPI-1189. One area of focus is the development of CPI-1189-based therapies for the treatment of various cancers and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of CPI-1189 and to identify potential off-target effects. Finally, the development of more cost-effective synthesis methods for CPI-1189 may facilitate its widespread use in research and clinical settings.
Conclusion:
In conclusion, CPI-1189 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its high potency and specificity, along with its good pharmacokinetic properties, make it an attractive candidate for further research and development. However, further studies are needed to fully elucidate its mechanism of action and to identify potential off-target effects.
Scientific Research Applications
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of CPI-1189 in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, CPI-1189 has shown promising results in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(14-15-4-8-17(20)9-5-15)18-10-6-16(7-11-18)19(23)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXUIGQCMZNIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5733523 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3570965.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3570975.png)



![ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3571001.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3571008.png)
![6-bromo-N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3571011.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3571019.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3571034.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N,N-diisopropylbenzamide](/img/structure/B3571044.png)
![N-(4-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3571047.png)
![methyl 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B3571051.png)